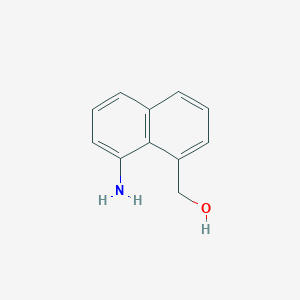

1-Aminonaphthalene-8-methanol

Description

Contextualization within Peri-Substituted Naphthalene (B1677914) Derivatives Chemistry

1-Aminonaphthalene-8-methanol belongs to a class of compounds known as peri-substituted naphthalene derivatives. In these molecules, substituents are located at the 1 and 8 positions of the naphthalene ring system. wikipedia.org This specific substitution pattern forces the functional groups into close proximity, with a separation of approximately 2.5 Å. wikipedia.org This close distance, which is within the van der Waals radius for many atoms, leads to significant steric and electronic interactions between the substituents. wikipedia.org These interactions, often referred to as the "peri-effect," are a defining feature of this class of compounds and can lead to unique chemical reactivity and physical properties not observed in other disubstituted naphthalene isomers. kiku.dk The rigid naphthalene framework locks the substituents in this spatially constrained arrangement, preventing them from moving apart and reacting independently. st-andrews.ac.uk

Theoretical and Practical Significance of 1,8-Disubstitution in Naphthalene Scaffolds

The 1,8-disubstitution pattern on the naphthalene scaffold is of considerable theoretical and practical interest. The forced proximity of the substituents can lead to the formation of intramolecular hydrogen bonds, which significantly influence the molecule's conformation and reactivity. aip.orgacs.org For instance, in protonated 1,8-disubstituted naphthalenes, strong intramolecular hydrogen bonds between nitrogen and oxygen or fluorine atoms have been studied to understand the complexities of these interactions. aip.org

This unique geometry has been exploited to create molecules with unusual properties, such as "proton sponges," which are exceptionally strong bases due to the stabilization of the protonated form by the two peri-substituents. wikipedia.org A well-known example is 1,8-bis(dimethylamino)naphthalene (B140697). wikipedia.org The study of 1,8-disubstituted naphthalenes provides a valuable platform for investigating fundamental aspects of chemical bonding, steric strain, and non-covalent interactions. st-andrews.ac.uk From a practical standpoint, this structural motif is a key component in the design of various functional materials, including ligands for catalysis and fluorescent probes. wikipedia.orgsmolecule.com

Evolution of Research on Aminonaphthalene-Alcohol Systems

Research into aminonaphthalene systems has a long history, initially driven by their importance as intermediates in the synthesis of dyes. chemicalbook.com The Bucherer reaction, for example, is a classical method for preparing aminonaphthalenes from hydroxynaphthalenes. researchgate.net Over time, the focus has expanded to explore the photophysical properties of these compounds. Aminonaphthalene derivatives are often fluorescent and their emission properties can be sensitive to the local environment, making them useful as fluorescent probes. smolecule.comnih.gov

The introduction of an alcohol functional group, as in 1-aminonaphthalene-8-methanol, adds another dimension to the chemistry of these systems. The alcohol group can participate in hydrogen bonding and can be oxidized to other functional groups, such as aldehydes or carboxylic acids. smolecule.com Research on aminonaphthalene-alcohol systems investigates how the interplay between the amino and alcohol groups, influenced by their positions on the naphthalene ring, affects their chemical and photophysical behavior. nih.gov For example, studies have explored the use of aminonaphthalene derivatives as photocages for alcohols and carboxylic acids. researchgate.net

Fundamental Academic Research Questions and Objectives Pertaining to 1-Aminonaphthalene-8-methanol

The unique structure of 1-aminonaphthalene-8-methanol raises several fundamental research questions. A primary area of investigation is the nature and strength of the intramolecular hydrogen bond between the amino and methanol (B129727) groups. Understanding this interaction is crucial for explaining the compound's conformational preferences and reactivity. Researchers aim to quantify the energetic and geometric parameters of this hydrogen bond through spectroscopic and computational methods. aip.orgmdpi.com

Another key objective is to elucidate the photophysical properties of 1-aminonaphthalene-8-methanol. This includes characterizing its absorption and fluorescence spectra, determining its quantum yield, and investigating how these properties are influenced by solvent polarity and hydrogen bonding. mdpi.commdpi.comresearchgate.net The potential for intramolecular charge transfer (ICT) in the excited state is a topic of particular interest, as it can lead to solvatochromic fluorescence. mdpi.comekb.eg

Furthermore, the reactivity of the amino and methanol groups in this sterically constrained environment is a subject of study. Researchers are interested in how the peri-interaction affects the pKa of the amino group and the reactivity of the methanol group towards oxidation or esterification. smolecule.comgoogle.com The synthesis of derivatives of 1-aminonaphthalene-8-methanol is also an important objective, as it allows for the systematic investigation of structure-property relationships and the development of new functional molecules.

Interactive Data Table: Properties of 1-Aminonaphthalene-8-methanol

| Property | Value |

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | (8-aminonaphthalen-1-yl)methanol |

| Physical State | Solid |

| Melting Point | 48-50 °C (for 1-aminonaphthalene-d7) chemicalbook.com |

| Boiling Point | 301 °C (for 1-aminonaphthalene-d7) chemicalbook.com |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol chemicalbook.comresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(8-aminonaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H11NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7,12H2 |

InChI Key |

KRSIKTZBNDFBDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Aminonaphthalene 8 Methanol

Retrosynthetic Analysis for the Introduction of Amino and Hydroxymethyl Functionalities

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in For 1-aminonaphthalene-8-methanol (I), the primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bond of the hydroxymethyl group, or functional group interconversion (FGI).

A logical retrosynthetic strategy begins by considering the final functional groups. The primary amine can be derived from the reduction of a nitro group, a common and efficient transformation. The hydroxymethyl group is readily accessible through the reduction of a carbonyl group, such as an aldehyde, a carboxylic acid, or an ester. This leads to key precursor molecules like 1-nitro-8-naphthaldehyde (II) or 1-nitro-8-naphthoic acid (III).

Scheme 1: Retrosynthetic Analysis of 1-Aminonaphthalene-8-methanol

Further disconnection of these intermediates points towards a highly strategic starting material: naphthalic anhydride (B1165640) (IV). This precursor is ideal as it already possesses the required 1,8-disubstitution pattern. The challenge then becomes the differential manipulation of the two carbonyl functionalities of the anhydride to ultimately yield the desired amino and hydroxymethyl groups. An alternative route could involve the nitration of a 1-substituted naphthalene (B1677914), but achieving regioselective substitution at the 8-position is often difficult. canada.ca Therefore, routes commencing from naphthalic anhydride are generally more viable.

Direct Functionalization Approaches on Naphthalene Precursors

The direct functionalization of a bare naphthalene ring to install amino and hydroxymethyl groups at the C1 and C8 positions in a single or few steps is a formidable challenge. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have made significant strides in the regioselective functionalization of aromatic rings. researchgate.netresearchgate.net However, the simultaneous and selective introduction of two different functional groups at the sterically demanding peri-positions of naphthalene is not a well-established process.

Electrophilic aromatic substitution on naphthalene typically yields the 1-substituted product (alpha-substitution). Introducing a second substituent is governed by the directing effect of the first group and often leads to a mixture of isomers, with the 1,8-isomer rarely being the major product due to steric hindrance. cardiff.ac.ukmdpi.com

Directed metalation strategies, where a directing group guides a metalating agent to a specific position, could theoretically be employed. For instance, a directing group at C1 could facilitate metalation and subsequent functionalization at the C8 position. However, finding a directing group that can be converted into a hydroxymethyl or amino group while facilitating the introduction of the other adds layers of complexity. Research has shown that lithiation of certain 1,8-disubstituted naphthalenes, like 1,8-bis(dimethylamino)naphthalene (B140697) (Proton Sponge), can occur at other positions on the ring, highlighting the complexities of C-H activation on this scaffold. researchgate.net To date, a direct, high-yielding synthesis of 1-aminonaphthalene-8-methanol from naphthalene or simple monosubstituted naphthalenes has not been reported, making multi-step sequences the preferred approach.

Multi-Step Synthetic Sequences and Intermediate Derivatization

Given the challenges of direct functionalization, multi-step synthetic sequences starting from precursors with the correct 1,8-substitution pattern are the most practical and widely employed routes. Naphthalic anhydride and its derivatives are common starting points.

A plausible and effective route starts with the conversion of 1-naphthalic anhydride to 1,8-naphthalimide (B145957). The imide nitrogen can then be removed, or the entire group transformed. A key intermediate that can be synthesized from naphthalic anhydride is 8-nitro-1-naphthoic acid. This intermediate is pivotal as it contains precursors to both the amine and hydroxymethyl functionalities at the correct positions. The synthesis generally proceeds as follows:

Nitration: Naphthalic anhydride is nitrated to give 3-nitro- and 4-nitronaphthalic anhydride.

Separation and Decarboxylation: The 4-nitro isomer is separated and subjected to decarboxylation to yield 1-nitro-8-naphthoic acid.

Sequential Reduction: This key intermediate then undergoes two separate reduction steps to yield the final product. The sequence of these reductions is critical and relies on chemoselective reagents.

Reductive Amination Strategies for the Amino Group

While reductive amination classically refers to the conversion of a carbonyl compound to an amine masterorganicchemistry.com, in the context of synthesizing 1-aminonaphthalene-8-methanol, the term is more broadly applied to the formation of the amino group. The most common strategy is the reduction of a nitro group. The reduction of the nitro group in an intermediate like 1-nitro-8-naphthalenemethanol or 1-nitro-8-naphthoic acid is a standard transformation. A variety of reducing agents can be employed, and the choice often depends on the other functional groups present in the molecule. researchgate.net

| Reagent/System | Conditions | Selectivity Notes |

| SnCl₂ / HCl | Acidic, often EtOH/H₂O | Robust method, effective for aromatic nitro groups. |

| H₂ / Pd-C | Catalytic hydrogenation | Clean method, but may also reduce other functionalities like aldehydes or alkenes. |

| Fe / CH₃COOH | Acetic acid | Classic method, often used in industrial processes. |

| Na₂S₂O₄ | Aqueous solution | Mild reducing agent, can be selective in the presence of other groups. |

The chemoselective reduction of a nitro group in the presence of a carboxylic acid or an alcohol is generally straightforward.

Carbonyl Reduction Pathways for the Hydroxymethyl Group

The hydroxymethyl group is typically introduced by the reduction of a carboxylic acid or an aldehyde. Starting from an intermediate like 1-amino-8-naphthoic acid or 1-nitro-8-naphthoic acid, the carboxyl group must be reduced to a primary alcohol.

Reduction of Carboxylic Acids: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another excellent option that is often more selective than LiAlH₄.

Reduction of Aldehydes: If the synthesis proceeds via an aldehyde intermediate, such as 1-nitro-8-naphthaldehyde, milder reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) is a highly effective and selective reagent for reducing aldehydes to alcohols and is compatible with the presence of a nitro group. google.com

| Carbonyl Precursor | Reducing Agent | Typical Conditions |

| Carboxylic Acid (-COOH) | LiAlH₄ | Anhydrous ether or THF |

| Carboxylic Acid (-COOH) | BH₃·THF | Anhydrous THF |

| Aldehyde (-CHO) | NaBH₄ | Methanol (B129727) or Ethanol |

| Aldehyde (-CHO) | H₂ / Catalyst (e.g., PtO₂) | Hydrogenation |

Chemoselective Transformations in the Presence of Multiple Functional Groups

The synthesis of 1-aminonaphthalene-8-methanol from an intermediate like 1-nitro-8-naphthoic acid is a prime example of the need for chemoselectivity. rsc.org The molecule contains two functional groups that are both susceptible to reduction. The synthetic strategy must therefore involve either protecting one group while the other is transformed or using selective reagents that will only affect the desired functionality.

Route A: Reduce Carboxylic Acid First

Intermediate: 1-nitro-8-naphthoic acid.

Step 1: Reduce -COOH. The carboxylic acid is reduced to a primary alcohol using a selective reagent like borane (BH₃·THF), which typically does not reduce aromatic nitro groups under standard conditions. This yields 1-nitro-8-naphthalenemethanol.

Step 2: Reduce -NO₂. The nitro group is then reduced to an amine using a standard method like catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂).

Route B: Reduce Nitro Group First

Intermediate: 1-nitro-8-naphthoic acid.

Step 1: Reduce -NO₂. The nitro group is reduced to a primary amine via catalytic hydrogenation or metal-acid reduction to give 1-amino-8-naphthoic acid.

Step 2: Reduce -COOH. The carboxylic acid is then reduced to the alcohol using a strong reductant like LiAlH₄. This is possible because the amino group is less reactive towards LiAlH₄ than the carboxylic acid.

The choice between these routes depends on reagent availability, yield, and ease of purification. Route A is often preferred as the selective reduction of a carboxylic acid in the presence of a nitro group with borane is a very reliable transformation.

Regioselective and Stereoselective Synthesis of 1,8-Disubstituted Naphthalenes

Regioselectivity: As previously discussed, achieving the 1,8-disubstitution pattern on a naphthalene ring through sequential electrophilic substitution is inefficient due to poor regiocontrol. researchgate.netmdpi.com Therefore, the most successful and regioselective syntheses of compounds like 1-aminonaphthalene-8-methanol rely on starting materials where the 1,8-relationship is pre-established. Naphthalic anhydride is the archetypal precursor for this purpose. nih.gov Other strategies to build the substituted naphthalene ring from acyclic or monocyclic precursors, such as through Diels-Alder reactions or other cyclization cascades, can also offer high regioselectivity but are often more complex. acs.orgthieme-connect.com

Stereoselectivity: The target molecule, 1-aminonaphthalene-8-methanol, is achiral and does not have any stereocenters. However, the chemistry of 1,8-disubstituted naphthalenes is closely linked to the phenomenon of atropisomerism . Due to the close proximity of the peri-substituents, significant steric strain can exist, forcing the substituents out of the plane of the naphthalene ring. nih.gov If the substituents are large enough, rotation around the C1-aryl and C8-aryl bonds can be restricted, leading to the existence of stable, non-interconverting rotational isomers (atropisomers), which are a form of axial chirality. researchgate.net While the -NH₂ and -CH₂OH groups in the final product are too small to cause restricted rotation at room temperature, derivatization of these groups with bulkier moieties could potentially lead to chiral, atropisomeric structures. This consideration is important in the broader context of the chemistry of 1,8-disubstituted naphthalenes.

Control of Functional Group Placement at Peri Positions

The precise installation of substituents at the peri-positions (C1 and C8) of a naphthalene ring is a significant challenge in organic synthesis due to the close proximity of these sites, which leads to considerable steric hindrance. nih.gov Several strategies have been developed to overcome this challenge and achieve regioselective functionalization.

One common approach involves the use of directing groups. nih.govacs.org These are functional groups that are temporarily installed on the naphthalene core to guide a reagent to a specific position. For instance, a directing group at the C1 position can facilitate the introduction of a second substituent at the C8 position. acs.org The choice of directing group and reaction conditions can be tuned to favor either peri- or ortho-substitution. nih.gov For example, a transient ligand strategy has been shown to enable regioselective C–H methylation of 1-naphthaldehyde (B104281), with peri-methylation being controlled by the higher electron density of the peri-position and the formation of specific palladacycle intermediates. nih.gov

Another strategy involves the functionalization of pre-existing naphthalene derivatives. For example, 1-amino-naphthalene-8-sulfonic acid can serve as a precursor to other peri-disubstituted naphthalenes. wikipedia.org This can be achieved through a sequence of reactions such as nitration of naphthalene-1-sulfonic acid followed by reduction. wikipedia.org

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalenes. nih.govnih.gov Iridium-catalyzed borylation of the C-H bond peri to a silyl (B83357) group in naphthalenes allows for the installation of a boryl group, which can then be converted to a variety of other functional groups. nih.gov Similarly, rhodium-catalyzed systems have been developed for the peri-selective heteroarylation of naphthalenes. acs.org

The synthesis of 1,8-disubstituted naphthalenes can also be achieved through multi-step sequences starting from simpler naphthalene precursors. Dinitration of naphthalene, for instance, yields 1,8-dinitronaphthalene, which can then be reduced to 1,8-diaminonaphthalene (B57835). wikipedia.org This diamine can potentially be further modified to introduce the desired amino and methanol groups. A summary of strategies is presented in Table 1.

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Directing Groups | Temporary installation of a functional group to guide reagents to the peri-position. | Tunable selectivity (peri vs. ortho); examples include picolinamides, thioethers, and silyl groups. | nih.govnih.gov |

| Functionalization of Precursors | Utilizing existing peri-disubstituted naphthalenes like 1-amino-naphthalene-8-sulfonic acid. | Step-wise modification of functional groups. | wikipedia.org |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds at the peri-position using catalysts like iridium, rhodium, or palladium. | High regioselectivity; wide functional group tolerance. | nih.govnih.govacs.org |

| Multi-step Synthesis from Naphthalene | Sequential introduction of functional groups, such as dinitration followed by reduction. | Builds complexity from a simple starting material. | wikipedia.org |

Chiral Synthesis Approaches for Enantiomerically Pure Forms

The synthesis of enantiomerically pure 1-aminonaphthalene-8-methanol is crucial for applications where specific stereochemistry is required, such as in the development of chiral ligands or catalysts. rsc.orgacs.org Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral molecule.

One prominent approach is the use of chiral catalysts in key synthetic steps. rsc.orgacs.org Transition metal complexes with chiral ligands are widely employed for asymmetric transformations, including hydrogenation, amination, and C-H functionalization. rsc.orgacs.org For instance, the asymmetric hydrogenation of prochiral imines or enamines can lead to chiral amines. acs.org While direct examples for 1-aminonaphthalene-8-methanol are not prevalent in the provided search results, the principles of asymmetric catalysis are broadly applicable.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Biocatalysis, utilizing enzymes to catalyze stereoselective reactions, offers a powerful alternative for producing enantiomerically pure compounds. nih.gov Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze asymmetric carbene N-H insertion reactions, providing a route to chiral amines. nih.gov

Furthermore, chiral resolution of a racemic mixture is a classical method to obtain enantiomerically pure compounds. This involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent. acs.org Novel axially chiral sulfonic acids have been synthesized and resolved into their atropisomers through the formation of diastereomeric salts. acs.org

| Approach | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral transition metal catalysts or organocatalysts to induce stereoselectivity. | High enantiomeric excesses achievable; applicable to a wide range of reactions. | rsc.orgacs.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome. | Well-established method; requires additional steps for attachment and removal. | |

| Biocatalysis | Utilization of enzymes to perform stereoselective transformations. | High selectivity and mild reaction conditions; may require enzyme engineering. | nih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable when asymmetric synthesis is not feasible; often involves diastereomeric salt formation. | acs.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize 1-aminonaphthalene-8-methanol is crucial for optimizing reaction conditions and developing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational calculations.

For transition metal-catalyzed reactions, a common mechanistic pathway involves the formation of a metal-substrate complex, followed by C-H activation to form a metallacycle intermediate. nih.govacs.org For example, in the rhodium-catalyzed heteroarylation of 1-(methylthio)naphthalenes, a cationic five-membered rhodacycle complex is proposed to form through peri-C-H bond activation. acs.org This intermediate then reacts with the coupling partner, followed by reductive elimination to yield the product. acs.org Similarly, in the palladium-catalyzed methylation of 1-naphthaldehyde, the formation of a 5,6-fused bicyclic palladacycle is a key step in controlling peri-selectivity. nih.gov

In the case of cobalt-catalyzed alkoxylation of 1-naphthylamine (B1663977) derivatives, mechanistic studies suggest the reaction proceeds through a single electron transfer (SET) process. beilstein-journals.org Initially, the Co(II) catalyst is oxidized to a Co(III) species, which then participates in the C-H activation and subsequent C-O bond formation. beilstein-journals.org

Kinetic investigations are also vital for elucidating reaction mechanisms. For instance, a comprehensive kinetic study of the FeCl3-catalyzed oxidative cross-coupling of phenols with 2-aminonaphthalenes suggested a catalytic cycle involving a ternary complex that binds to both coupling partners and the oxidant. acs.org

Catalytic Approaches in the Synthesis of 1-Aminonaphthalene-8-methanol

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules like 1-aminonaphthalene-8-methanol. Both homogeneous and heterogeneous catalysts are employed to facilitate a wide range of transformations.

Transition metal catalysis is particularly prominent. nih.govnih.govacs.orgbeilstein-journals.org As previously mentioned, catalysts based on palladium, rhodium, iridium, and cobalt have been successfully used for the selective functionalization of the naphthalene core. nih.govnih.govacs.orgbeilstein-journals.org These catalysts enable C-H activation, cross-coupling reactions, and the introduction of various functional groups under relatively mild conditions. For example, a cobalt-catalyzed C(sp2)–H alkoxylation of 1-naphthylamine derivatives provides an efficient route to aryl ethers. beilstein-journals.org

The Ullmann coupling reaction, often catalyzed by copper, is another important tool for forming C(aryl)-N bonds. acs.org A microwave-assisted, copper(0)-catalyzed Ullmann reaction has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, demonstrating an efficient method for creating the C-N bond at the peri-position. acs.org

In addition to metal catalysts, organocatalysis has emerged as a powerful strategy in asymmetric synthesis. rsc.org Chiral Brønsted acids, for example, can be used to activate substrates and control the stereochemical outcome of reactions. acs.org

The choice of catalyst is critical and often depends on the specific transformation being targeted. The development of new and more efficient catalytic systems is an ongoing area of research with the potential to significantly improve the synthesis of 1-aminonaphthalene-8-methanol and related compounds.

| Catalyst Type | Metal | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium | C-H Methylation | Forms a key palladacycle intermediate for peri-selectivity. | nih.gov |

| Transition Metal | Iridium | C-H Borylation | Silyl-directed, enables installation of a versatile boryl group. | nih.gov |

| Transition Metal | Rhodium | C-H Heteroarylation | Achieves peri-selective C-C bond formation. | acs.org |

| Transition Metal | Cobalt | C-H Alkoxylation | Proceeds via a single electron transfer mechanism. | beilstein-journals.org |

| Transition Metal | Copper | Ullmann Coupling | Forms C(aryl)-N bonds, often microwave-assisted. | acs.org |

| Organocatalyst | N/A | Asymmetric Synthesis | Chiral Brønsted acids for stereocontrol. | acs.org |

Reaction Chemistry and Advanced Transformational Studies of 1 Aminonaphthalene 8 Methanol

Reactivity of the Primary Amino Group (at C1)

The primary amino group at the C1 position of 1-aminonaphthalene-8-methanol is a key site for a variety of chemical modifications. Its nucleophilic character allows it to participate in a range of substitution, addition, and condensation reactions.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of attacking electron-deficient centers. While direct nucleophilic aromatic substitution on the naphthalene (B1677914) ring is generally challenging, the amino group readily engages in reactions with alkyl halides and other electrophilic species.

In reactions with halogenoalkanes, the amino group can act as a nucleophile, leading to the formation of secondary and tertiary amines. The reaction typically proceeds via an SN2 mechanism with primary halogenoalkanes, where the amino group displaces the halide ion. ekb.eg The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base, often excess ammonia (B1221849) or another amine, to yield the free amine. ekb.eg

The reactivity of the amino group is also evident in its addition to carbonyl compounds, which serves as the initial step in various subsequent reactions, including reductive amination.

Table 1: Representative Nucleophilic Substitution Reactions of Primary Aromatic Amines

| Reactant | Reagent | Conditions | Product Type | Reference |

| Primary Aromatic Amine | Alkyl Halide (e.g., R-Br) | Heat, Solvent (e.g., Ethanol) | Secondary Amine | ekb.eg |

| Primary Aromatic Amine | Acyl Halide (e.g., R-COCl) | Base (e.g., Pyridine), 0°C to RT | Amide | nih.gov |

The primary amino group of 1-aminonaphthalene-8-methanol can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is often catalyzed by acids or bases and is typically a reversible process.

Schiff bases derived from naphthalene derivatives are of significant interest due to their potential applications in coordination chemistry and materials science. acs.orgkiku.dkacs.org For instance, the condensation of 1,8-diaminonaphthalene (B57835) with 2-hydroxy-1-naphthaldehyde (B42665) yields a Schiff base ligand capable of forming stable metal complexes. acs.org It is expected that 1-aminonaphthalene-8-methanol would react similarly with various aldehydes and ketones to produce the corresponding Schiff bases, with the hydroxyl group at the C8 position potentially influencing the reaction or the properties of the resulting imine.

Table 2: Examples of Schiff Base Formation with Naphthalene Amines

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference |

| 1,8-Diaminonaphthalene | 2-Hydroxy-1-naphthaldehyde | Ethanol, Reflux | Schiff Base Ligand | acs.org |

| Aniline (B41778) or 1-Aminonaphthalene | Salicylaldehyde derivatives | Ethanol, Reflux | Hydroxybenzaldimines | smolecule.com |

| Naphthalene-1,8-diamine | 4-Hydroxybenzaldehyde | Ethanol, Room Temperature | Schiff Base | acs.org |

Note: This table provides examples of Schiff base formation with related naphthalene amines to illustrate the general reaction type.

The nitrogen atom of the primary amino group can be functionalized through alkylation, acylation, and arylation reactions.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. Besides the reaction with alkyl halides, N-alkylation can also be achieved using alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. mdpi.com This method, often employing iridium or ruthenium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. mdpi.comresearchgate.net

N-Acylation: This is a common transformation where an acyl group is introduced, typically by reacting the amine with an acyl chloride or an acid anhydride (B1165640). This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The resulting amides are generally stable compounds.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes palladium or copper catalysts to couple the amine with an aryl halide.

The primary aromatic amino group of 1-aminonaphthalene-8-methanol can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions.

These transformations allow for the introduction of a diverse range of functional groups onto the naphthalene ring at the C1 position, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and others. The proximity of the methanol (B129727) group at the C8 position could potentially lead to intramolecular cyclization reactions of the diazonium intermediate, for example, to form a naphtho[1,8-cd]pyran-like structure, although specific studies on this for 1-aminonaphthalene-8-methanol are not prevalent in the searched literature.

Table 3: Common Diazotization and Subsequent Reactions of Aromatic Amines

| Reaction | Reagent(s) | Product Functional Group | Reference |

| Diazotization | NaNO₂, HCl, 0-5°C | Diazonium Salt (-N₂⁺Cl⁻) | |

| Sandmeyer (Chlorination) | CuCl | Chloro (-Cl) | |

| Sandmeyer (Bromination) | CuBr | Bromo (-Br) | |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) | |

| Schiemann Reaction | HBF₄, Heat | Fluoro (-F) | |

| Iodination | KI | Iodo (-I) | |

| Hydroxylation | H₂O, Heat | Hydroxyl (-OH) |

Note: This table outlines general diazotization reactions applicable to primary aromatic amines.

Reactivity of the Primary Alcohol Group (at C8)

The primary alcohol group (-CH₂OH) at the C8 position of 1-aminonaphthalene-8-methanol offers another site for chemical modification, primarily through reactions involving the hydroxyl group.

Esterification: The primary alcohol can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. The reaction with a carboxylic acid is typically catalyzed by a strong acid and is a reversible equilibrium process. The use of more reactive acyl chlorides or anhydrides, often in the presence of a base like pyridine, leads to a more efficient and irreversible formation of the ester.

Etherification: The formation of an ether linkage can be achieved through various methods. A classic approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. Another method is the copper-catalyzed etherification of C-H bonds, although this is more relevant for forming aryl ethers. Transition-metal-free oxidative C-H etherification with alcohols has also been reported for acylanilines.

The peri-position of the amino group could influence these reactions. For instance, in an acidic medium required for some esterifications, the amino group would be protonated, which could affect the reactivity of the nearby alcohol group. Conversely, under basic conditions for etherification, the amino group remains neutral.

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of 1-aminonaphthalene-8-methanol presents a significant challenge in synthetic chemistry, requiring careful selection of reagents and conditions to target the primary alcohol function without affecting the nucleophilic amino group or the aromatic naphthalene core. The primary transformations of interest are the partial oxidation to 1-aminonaphthalene-8-carbaldehyde and the complete oxidation to 1-aminonaphthalene-8-carboxylic acid.

Oxidation to Aldehydes:

Generating aldehydes from primary alcohols is particularly challenging as they can be easily over-oxidized to carboxylic acids. nih.gov For a substrate like 1-aminonaphthalene-8-methanol, which contains both a benzylic alcohol and an amino group, chemoselectivity is paramount. Aerobic oxidation methods catalyzed by copper in conjunction with nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective for this purpose. nih.govresearchgate.net These systems are known for their high selectivity for primary benzylic alcohols and typically operate under mild conditions that are tolerant of amine functionalities. nih.govorganic-chemistry.org Specifically, a catalyst system of Cu/TEMPO can mediate the aerobic oxidation of benzylic alcohols to aldehydes, often at room temperature using ambient air as the oxidant. nih.gov The Stahl oxidation, which employs a 2,2'-bipyridyl-ligated copper(I) species with a nitroxyl radical, is renowned for its selectivity in oxidizing primary alcohols to aldehydes with rare instances of over-oxidation. wikipedia.org

Another highly selective method involves using trichloroisocyanuric acid with catalytic TEMPO, which rapidly oxidizes benzylic and β-amino alcohols to aldehydes without proceeding to the carboxylic acid. organic-chemistry.orgorganic-chemistry.org The chemoselectivity in these reactions often stems from kinetic differences, as the oxidation of secondary alcohols is significantly slower. organic-chemistry.org Under acidic conditions, the amino group can be protonated, rendering it less nucleophilic and resistant to oxidation by reagents like Bobbitt's salt (an oxoammonium salt), allowing for the selective oxidation of the alcohol. nih.gov

Oxidation to Carboxylic Acids:

The conversion of the primary alcohol in 1-aminonaphthalene-8-methanol to a carboxylic acid typically involves a two-step process where the alcohol is first oxidized to an aldehyde, which is then further oxidized. researchgate.net Many powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can accomplish this transformation. libretexts.orglibretexts.org Interestingly, there are documented cases where primary amines resist oxidation by potassium permanganate while a primary alcohol is converted to a carboxylic acid. ethernet.edu.et

A more controlled, one-pot procedure involves an initial TEMPO-catalyzed oxidation to the aldehyde, followed by a subsequent oxidation step. A system using catalytic TEMPO and sodium hypochlorite (B82951) (NaOCl) can first generate the aldehyde; if the carboxylic acid is the desired product, the reaction can be promoted to full oxidation. windows.net A refined method uses a catalytic combination of TEMPO and sodium chlorite (B76162) (NaClO₂) as the terminal oxidant, which effectively converts primary alcohols to carboxylic acids, proceeding through an intermediate aldehyde. nsf.gov The importance of water is critical in many of these reactions, as it facilitates the formation of an intermediate aldehyde hydrate, which is then readily oxidized to the carboxylic acid. researchgate.netnsf.gov

Table 1: Selective Oxidation Strategies for 1-Aminonaphthalene-8-methanol

| Target Product | Reagent/Catalyst System | Key Features & Conditions | Citations |

| Aldehyde | Cu/TEMPO Catalyst Systems (e.g., Stahl Oxidation) | High chemoselectivity for primary benzylic alcohols; mild, aerobic conditions; tolerant of amines. | nih.govwikipedia.org |

| Aldehyde | Trichloroisocyanuric acid / cat. TEMPO | Rapid and selective for primary alcohols; avoids over-oxidation. | organic-chemistry.orgorganic-chemistry.org |

| Aldehyde | Oxoammonium Salts (e.g., Bobbitt's Salt) / Acid | Amine is protected by protonation, allowing selective alcohol oxidation. | nih.gov |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Strong, classical oxidizing agent for converting primary alcohols to carboxylic acids. | libretexts.orglibretexts.org |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Powerful oxidant; can be selective under certain conditions. | libretexts.orgethernet.edu.et |

| Carboxylic Acid | TEMPO / NaClO / NaClO₂ | One-pot, two-step system; controlled oxidation via aldehyde intermediate. | nsf.gov |

| Carboxylic Acid | Platinum on Carbon (Pt/C) / O₂ (Heyns Oxidation) | Heterogeneous catalysis, often in aqueous NaHCO₃; proceeds via aldehyde hydrate. | nsf.gov |

Reductive Deoxygenation and Other Reductive Transformations

Reductive Deoxygenation:

Reductive deoxygenation involves the removal of the hydroxyl group from the C-8 methanol substituent to yield 1-amino-8-methylnaphthalene. The direct cleavage of the strong C-O bond in benzylic alcohols is challenging. researchgate.net Modern synthetic methods often achieve this by first converting the alcohol into a derivative with a better leaving group, followed by a reductive cleavage. Strategies include the formation of benzoates or N-acyl carbamothioates, which can then be reduced under visible light photoredox catalysis. acs.orgbeilstein-journals.org Another approach is the use of indium(III) chloride as a catalyst with a silane (B1218182) reducing agent, which shows high chemoselectivity for the deoxygenation of benzylic alcohols. organic-chemistry.org A direct deoxygenation of non-activated alcohols has also been developed using sodium tetraphenylborate (B1193919) (NaBPh₄) and a photoredox catalyst, which generates a boron radical to activate the hydroxyl group. nih.gov

Other Reductive Transformations:

Beyond the functional group, the aromatic naphthalene core can undergo reduction. The Birch reduction, a dissolving metal reduction typically using an alkali metal in liquid ammonia with an alcohol proton source, converts aromatic rings into 1,4-dienes. wikipedia.org This reaction has been successfully applied to 1-aminonaphthalene. A modern electrochemical approach to the Birch reduction has been developed, which avoids the need for liquid ammonia and alkali metals. acs.org In a continuous flow electrochemical reactor using a sacrificial aluminum anode, 1-aminonaphthalene was reduced to the corresponding dihydronaphthalene derivative with excellent selectivity and an isolated yield of 88%. researchgate.netacs.org This electroreductive method represents a more sustainable and scalable alternative to the classical Birch reduction for modifying the naphthalene core. acs.org

Intramolecular Reactions and Ring-Closure Pathways Involving 1,8-Substituents

The proximity of the amino and methanol groups at the C-1 and C-8 positions (the peri-positions) of the naphthalene ring enforces significant steric strain and facilitates unique intramolecular reactions. nih.gov This peri-interaction forces the substituents to twist out of the plane of the naphthalene ring, influencing their reactivity and enabling ring-closure pathways that are not observed in other isomers. researchgate.netmdpi.com

Formation of Cyclic Ethers or Aminals

The close spatial arrangement of the amino and hydroxymethyl groups in 1-aminonaphthalene-8-methanol is ideal for intramolecular cyclization to form seven-membered heterocyclic rings. Although direct cyclization is not typically spontaneous, activation of the methanol group can initiate the reaction. For example, conversion of the alcohol to a better leaving group, such as a tosylate or halide, would render the benzylic carbon susceptible to intramolecular nucleophilic attack by the C-1 amino group.

This pathway would lead to the formation of a dihydronaphtho[1,8-bc]azepine, a seven-membered ring fused to the naphthalene core. The synthesis of related naphtho[1,8-bc]pyridine and dihydronaphtho[1,8-bc]azepine ring systems via cyclization strategies has been reported, confirming the feasibility of such transformations. acs.org

Rearrangement Processes Induced by Peri-Interactions

The steric repulsion between substituents at the peri-positions is a significant driving force for chemical reactivity. nih.gov This strain can activate the aromatic ring and facilitate reactions under mild conditions. nih.gov In some 1,8-disubstituted naphthalenes, severe steric strain has been shown to disrupt the aromaticity of the naphthalene core, leading to unexpected bond fragmentation and molecular rearrangement. nih.gov For instance, studies on 8-nitro-1-naphthoic acid derivatives have shown that the steric hindrance between the peri groups can induce a rearrangement to a conjugated aldehyde under mild conditions. nih.gov While a specific rearrangement for 1-aminonaphthalene-8-methanol is not documented, the inherent strain makes it a candidate for such processes, particularly under acidic or thermal stress where intermediates like carbocations or nitrenium ions could form, leading to skeletal reorganization to alleviate the steric clash.

Electrochemical Transformations and Redox Behavior

The electrochemical properties of 1-aminonaphthalene-8-methanol are determined by its three redox-active components: the aromatic naphthalene system, the primary amino group, and the primary benzylic alcohol.

Anodic Oxidation Mechanisms and Products

Anodic oxidation provides a pathway to selectively oxidize molecules without the need for chemical oxidants. mdpi.com For 1-aminonaphthalene-8-methanol, oxidation can occur at either the amino or the alcohol group, depending on the electrode material and reaction conditions.

Studies on the anodic oxidation of α-naphthylamine show that it is readily oxidized, often leading to the formation of colored polymeric films or, under certain conditions, α-naphthoquinone. mdpi.com The mechanism is believed to proceed through an initial one-electron transfer to form a radical cation, which can then dimerize or undergo further oxidation.

Concurrently, benzylic alcohols are known to undergo electrochemical oxidation to the corresponding aldehydes and, with further oxidation, to carboxylic acids. d-nb.inforsc.orgabechem.com This process also typically involves the formation of a radical cation intermediate, followed by deprotonation to a benzylic radical, which is then oxidized to the carbonyl compound. d-nb.info The direct electrochemical oxidation of 1-naphthylmethanol to 1-naphthaldehyde (B104281) has been achieved in 88% yield. d-nb.info

Therefore, the anodic oxidation of 1-aminonaphthalene-8-methanol is expected to be a competitive process. The outcome would be highly dependent on the potential, pH, and electrode material used. At lower potentials, selective oxidation of the more easily oxidized amino group might occur, leading to polymerization. At higher potentials, or with specific catalytic electrodes, oxidation of the benzylic alcohol to the aldehyde or carboxylic acid is a likely outcome.

Table 2: Potential Anodic Oxidation Products of 1-Aminonaphthalene-8-methanol

| Reaction Site | Potential Product(s) | Mechanistic Notes | Supporting Literature |

| Amino Group | Poly(1-aminonaphthalene-8-methanol) | Formation of a radical cation followed by electropolymerization. | mdpi.com |

| Amino Group / Ring | Naphthoquinone derivative | Further oxidation of the amine and aromatic ring. | mdpi.com |

| Methanol Group | 1-Aminonaphthalene-8-carbaldehyde | Selective oxidation of the primary alcohol to the aldehyde. | mdpi.comd-nb.info |

| Methanol Group | 1-Aminonaphthalene-8-carboxylic acid | Over-oxidation of the alcohol or aldehyde to the carboxylic acid. | rsc.orgabechem.com |

Cathodic Reduction Pathways, including Birch-Type Reductions

The cathodic reduction of 1-Aminonaphthalene-8-methanol, particularly through methods like the Birch reduction, offers a potent strategy for dearomatization, yielding dihydro- and tetrahydronaphthalene derivatives. The Birch reduction traditionally involves the use of alkali metals (like sodium or lithium) in liquid ammonia with a proton source (like an alcohol). wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reduction on substituted naphthalenes is dictated by the electronic nature of the substituents.

For 1-Aminonaphthalene-8-methanol, the powerful electron-donating amino group (-NH₂) at the C1 position is the primary director of the reduction. According to the empirical rules of the Birch reduction, electron-donating groups direct the reduction to produce a dihydroaromatic product where the substituent resides on the remaining double bond. nrochemistry.com The reaction proceeds via the formation of a radical anion upon addition of a solvated electron to the naphthalene ring. wikipedia.orgnrochemistry.com This is followed by protonation from the alcohol present, subsequent reduction by another electron, and a final protonation to yield the non-conjugated diene. nrochemistry.com

In the case of the closely related 1-aminonaphthalene, Birch reduction with sodium in liquid ammonia smoothly yields 5,8-dihydro-1-naphthalenamine. rsc.org By analogy, 1-Aminonaphthalene-8-methanol is expected to undergo reduction in the unsubstituted ring to form (8-amino-5,8-dihydronaphthalen-1-yl)methanol. The methanol group (-CH₂OH) is not expected to significantly alter the regiochemical outcome directed by the potent amino group.

Recent advancements have focused on electrochemical Birch reductions, which circumvent the need for cryogenic liquid ammonia and alkali metals by using an electrode as the electron source. acs.org In a continuous flow electrochemical Taylor vortex reactor, 1-aminonaphthalene has been successfully reduced to its corresponding dihydronaphthalene with excellent selectivity ( >90%) and an isolated yield of 88%. nih.govsoton.ac.uk This methodology, which can employ a sacrificial aluminum anode and a stainless steel cathode, is directly applicable to 1-Aminonaphthalene-8-methanol. acs.orgnih.gov

Table 1: Comparison of Birch Reduction Methods for 1-Aminonaphthalene Derivatives

| Parameter | Traditional Birch Reduction | Electrochemical Birch Reduction |

|---|---|---|

| Reducing Agent | Alkali Metal (Na, Li) wikipedia.orgmasterorganicchemistry.com | Cathode (e.g., Stainless Steel) nih.gov |

| Solvent | Liquid Ammonia wikipedia.orgmasterorganicchemistry.com | THF with electrolyte nih.gov |

| Proton Source | Alcohol (e.g., ethanol, t-butanol) masterorganicchemistry.com | Dimethylurea (DMU) nih.gov |

| Temperature | < -33 °C wikipedia.org | Ambient acs.org |

| Key Intermediate | Radical Anion nrochemistry.com | Radical Anion acs.org |

| Reported Yield (1-aminonaphthalene) | 90% (with some oxidation sensitivity) rsc.org | 88% (isolated) nih.govsoton.ac.uk |

| Primary Product | 5,8-dihydro-1-naphthalenamine rsc.org | 5,8-dihydro-1-naphthalenamine nih.gov |

Solvent Effects on Electrochemical Processes

Solvent systems and supporting electrolytes play a critical role in the efficiency and selectivity of the electrochemical reduction of naphthylamines. In electrochemical Birch reductions, the solvent must dissolve the substrate and the electrolyte, facilitate ion transport, and provide a suitable medium for the proton source to function.

The choice of proton source is also crucial. While traditional Birch reductions use alcohols, electrochemical variants have successfully employed alternatives like dimethylurea. acs.org The availability and acidity of the proton donor are key to quenching the intermediate radical anion and carbanion, preventing side reactions.

Furthermore, the pairing of electrochemical half-reactions across different solvents has been demonstrated using a "redox reservoir" electrode. nih.gov This strategy allows an oxidative reaction to occur in an organic solvent like methanol or acetonitrile (B52724) while the corresponding reduction occurs in an aqueous solution, separated by a proton-conducting membrane. nih.gov This highlights the modularity of electrochemical setups and the profound influence of compartmentalizing solvent systems to achieve otherwise incompatible paired reactions. The cathodic reduction of methanol itself can serve as a source of methoxide (B1231860) anions and hydrogen gas in certain electrochemical setups. scielo.br

Photochemical and Photophysical Reaction Mechanisms

The photochemistry of 1-Aminonaphthalene-8-methanol is governed by the interplay of the electron-donating amino group, the hydroxymethyl group, and the naphthalene aromatic system. Upon absorption of light, the molecule is promoted to an electronic excited state, from which several relaxation pathways, including fluorescence, intramolecular charge transfer, and proton transfer, can occur.

Excited State Proton Transfer (ESPT) Kinetics and Thermodynamics

Naphthylamines and naphthols are classic examples of photoacids, compounds that become significantly more acidic in the excited state. bowdoin.edu 1-Aminonaphthalene-8-methanol contains two potential proton transfer sites: the amino group (-NH₂) and the methanol group (-CH₂OH). The kinetics and thermodynamics of ESPT are highly dependent on the solvent environment, particularly its proton-accepting ability (hydrogen bond basicity) and polarity.

Studies on analogous bifunctional aminonaphthols provide significant insight. For instance, 1-ammonium-2-naphthol exhibits divergent ESPT behavior in water versus methanol. researchgate.netrsc.org In water, a strong hydrogen-bonding solvent, proton transfer can occur from both the hydroxyl (-OH) and the protonated amino (-NH₃⁺) groups. researchgate.netrsc.org However, in methanol, which is a less effective proton acceptor than water, ESPT is observed only from the more acidic -NH₃⁺ site. researchgate.netrsc.org

For 1-Aminonaphthalene-8-methanol, the primary alcohol group is generally a much weaker acid than a phenol (B47542) or a protonated amine. Therefore, in its neutral form, ESPT from the methanol group to a solvent like water or methanol is thermodynamically unfavorable. The amino group, upon protonation to -NH₃⁺, would become a strong photoacid, capable of donating a proton to the solvent in the excited state.

The kinetics of ESPT are often coupled to solvent relaxation dynamics. The transfer can be a multi-step process, sometimes involving the formation of solvent oligomers (e.g., methanol trimers) to create a sufficiently basic site to accept the proton. researchgate.net The long lifetime of the excited state can allow for the necessary solvent reorganization to facilitate proton transfer. researchgate.net

Table 2: Expected ESPT Behavior of 1-Aminonaphthalene-8-methanol in Different States

| Species | Solvent | Expected ESPT Site | Rationale |

|---|---|---|---|

| Neutral Form (R-NH₂) | Water, Methanol | None | The -CH₂OH group is not sufficiently acidic, even in the excited state. The -NH₂ group is a proton acceptor. |

| Cationic Form (R-NH₃⁺) | Water | -NH₃⁺ | Water is a sufficiently strong proton acceptor. researchgate.netrsc.org |

Solvent Effects on Intramolecular Charge Transfer (ICT) and Excited State Dynamics

Naphthylamines with electron-donating amino groups exhibit significant intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com In this process, electron density is displaced from the amino group to the naphthalene ring, resulting in an excited state with a much larger dipole moment than the ground state. mdpi.comnih.gov This charge separation makes the fluorescence of these compounds highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

As solvent polarity increases, the high-dipole ICT state is stabilized more than the ground state, leading to a red shift (a shift to lower energy or longer wavelength) in the fluorescence emission spectrum. mdpi.com The magnitude of this shift is a direct reflection of the degree of charge transfer in the excited state. nih.gov For 1,8-disubstituted acyl-aminonaphthalenes, which are structurally related to 1-Aminonaphthalene-8-methanol, the emission shifts to lower energy as solvent polarity increases, and these compounds show strong solvato-chromism. mdpi.com

The excited state dynamics can involve a planar ICT (PICT) state or a twisted ICT (TICT) state, where the amino group twists out of the plane of the naphthalene ring. mdpi.commdpi.com Twisting leads to a more complete charge separation but can also open up non-radiative decay pathways, causing a decrease in the fluorescence quantum yield in more polar solvents. mdpi.comscispace.com Studies on constrained aminonaphthalene derivatives suggest that even without twisting, a significant planar ICT state is formed. nih.gov Protic solvents like alcohols can further quench fluorescence through hydrogen bonding interactions with the excited state. mdpi.com

Table 3: Expected Solvent Effects on the Photophysics of 1-Aminonaphthalene-8-methanol

| Solvent Property | Effect on Absorption (λₐₑₛ) | Effect on Emission (λₑₘ) | Effect on Quantum Yield (Φբ) |

|---|---|---|---|

| Increasing Polarity (Aprotic) | Minor Red Shift ekb.eg | Strong Red Shift mdpi.com | Decrease mdpi.com |

| Protic Solvents (e.g., Methanol) | Minor Shift | Strong Red Shift | Strong Quenching (Decrease) mdpi.comnih.gov |

Photoinduced Reactions and Photoreactivity Studies

The excited state of 1-Aminonaphthalene-8-methanol can undergo chemical transformations in addition to photophysical relaxation. The naphthalene core provides a platform for various photochemical reactions, and the amino and methanol substituents introduce specific reactivities.

One potential reaction is the photooxidation of the primary alcohol group. The methanol moiety (-CH₂OH) can be oxidized to the corresponding aldehyde (1-aminonaphthalene-8-carbaldehyde) or further to the carboxylic acid (1-aminonaphthalene-8-carboxylic acid). smolecule.com Such photoreactions often proceed in the presence of a suitable solvent and may be influenced by photosensitizers or photocatalysts. smolecule.comnih.gov

The amino-naphthalene system itself can be involved in photoinduced reactions. Photoinduced electron transfer (PET) from the excited molecule to an acceptor can initiate radical reactions. acs.org For example, photochemical reactions of C₆₀ with triethylamine (B128534) are initiated via PET from the amine to the excited C₆₀. acs.org Similarly, 1-Aminonaphthalene-8-methanol could engage in PET with suitable partners.

Furthermore, the naphthalene ring can act as a photocage, a group that can be cleaved from a substrate upon irradiation. While the specific use of 1-Aminonaphthalene-8-methanol as a photocage is not detailed, related aminonaphthalene derivatives have been studied for the photorelease of carboxylic acids and alcohols. researchgate.net The efficiency and pathway of such photorelease reactions are highly dependent on the substitution pattern and the solvent. acs.org For instance, some naphthoquinone-based photocages show high photoreactivity in polar solvents like methanol but are unreactive in nonpolar solvents like toluene. acs.org

Metal-Catalyzed Reactions and Coordination Chemistry

The functional groups of 1-Aminonaphthalene-8-methanol—the primary amine and the naphthalene ring—provide active sites for metal-catalyzed transformations and coordination to metal centers.

The amino group can act as a directing group in C-H functionalization reactions. For instance, picolinamide-protected 1-naphthylamines undergo cobalt-catalyzed C8-alkoxylation, where an ether is formed at the peri position (C8). beilstein-journals.org This strategy allows for the direct and selective formation of a C-O bond at a typically unreactive C-H site. Given that 1-Aminonaphthalene-8-methanol already possesses a group at C8, similar directing group strategies could be envisioned to functionalize other positions on the naphthalene ring, such as C2 or C4. Palladium-catalyzed reactions are also widely used for the synthesis and functionalization of aminonaphthalenes. thieme-connect.comrsc.org

The amino group is also a classic ligand for coordination chemistry. It can bind to a variety of transition metals, forming stable complexes. The paramagnetic nature of ions like Fe³⁺ can lead to fluorescence quenching of aminonaphthalene-based sensors through mechanisms like photoinduced electron transfer (PET), forming the basis for metal ion detection. usm.my The bidentate nature of 1-Aminonaphthalene-8-methanol, with potential coordination through both the amino nitrogen and the methanol oxygen, could allow it to act as a chelating ligand for certain metal ions, forming a stable five-membered ring. This chelation can significantly alter the electronic and photophysical properties of the molecule.

Investigation of 1-Aminonaphthalene-8-methanol as a Ligand

A detailed review of the scientific literature reveals a notable scarcity of specific studies focused on the role of 1-Aminonaphthalene-8-methanol as a coordinating ligand in metal complexes. While the broader class of 1,8-disubstituted naphthalenes has been extensively used in ligand design, the specific coordination chemistry of 1-Aminonaphthalene-8-methanol remains largely unexplored in dedicated research publications.

The structural framework of 1-Aminonaphthalene-8-methanol, however, presents clear potential for its function as a bidentate chelating agent. It possesses two distinct donor groups: a primary amine (-NH₂) at the C1 position and a hydroxymethyl group (-CH₂OH) at the C8 position. The rigid naphthalene backbone holds these N- and O-donor sites in a peri relationship, a stereochemical arrangement that is highly conducive to the formation of a stable six-membered chelate ring upon coordination to a metal center.

The chemistry of peri-substituted naphthalene ligands is a well-established field, and the unique geometry imposed by the naphthalene scaffold often leads to interesting coordination behaviors and reactivity. The fixed proximity of the donor atoms can enforce specific coordination geometries and influence the electronic properties of the resulting metal complexes. Theoretical studies on other peri-fused N,O-heterocycles have shown that the introduction of nitrogen and oxygen atoms perturbs the electronic structure and can introduce significant ring strain, which in turn dictates reactivity. In the case of 1-Aminonaphthalene-8-methanol, the amino and alcohol functionalities would be expected to act as a classic N,O-donor ligand, capable of forming stable complexes with a variety of transition metals. However, without experimental studies, characterization of such complexes, including their formation, stability, and reactivity, remains a subject for future investigation.

Cobalt-Catalyzed Peri-Selective Alkoxylation Analogs

While direct transformational studies on 1-Aminonaphthalene-8-methanol are not widely reported, significant research has been conducted on structurally related analogs, particularly in the realm of cobalt-catalyzed C-H functionalization. A key example is the cobalt-catalyzed peri-selective C8-alkoxylation of 1-naphthylamine (B1663977) derivatives, which provides a model for the type of reactivity that could be envisioned for substrates like 1-Aminonaphthalene-8-methanol.

In a notable series of studies, a simple and efficient protocol for the cobalt-catalyzed picolinamide-directed C(sp²)–H alkoxylation of 1-naphthylamine derivatives was developed. beilstein-journals.orgd-nb.infonih.gov This transformation represents an effective method for synthesizing aryl ethers with high regioselectivity and broad functional group tolerance. d-nb.infonih.gov The reaction successfully couples various 1-naphthylamine derivatives with both primary and secondary alcohols at the C8 position. beilstein-journals.orgd-nb.info

Reaction Optimization and Findings

The model reaction between N-(naphthalen-1-yl)picolinamide and hexafluoroisopropanol (HFIP) was used to optimize the reaction conditions. d-nb.infonih.gov It was found that cobalt(II) fluoride (B91410) (CoF₂) was the most effective catalyst, and the combination of silver(I) carbonate (Ag₂CO₃) as an oxidant and cesium carbonate (Cs₂CO₃) as a base provided the highest yields. d-nb.info The use of 1,2-dichloroethane (B1671644) (DCE) as a co-solvent was also shown to be beneficial. beilstein-journals.orgnih.gov

Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Peri-Alkoxylation Reaction of N-(naphthalen-1-yl)picolinamide with hexafluoroisopropanol (HFIP).

| Entry | Catalyst (20 mol%) | Base (1.0 equiv) | Oxidant (1.0 equiv) | Co-Solvent | Yield (%) |

| 1 | Co(OAc)₂·4H₂O | Cs₂CO₃ | Ag₂CO₃ | - | 66 |

| 2 | CoF₃ | Cs₂CO₃ | Ag₂CO₃ | - | 68 |

| 3 | CoF₂ | Cs₂CO₃ | Ag₂CO₃ | - | 82 |

| 4 | CoF₂ | Na₂CO₃ | Ag₂CO₃ | - | 75 |

| 5 | CoF₂ | K₂CO₃ | Ag₂CO₃ | - | 78 |

| 6 | CoF₂ | Cs₂CO₃ | Ag₂O | - | 71 |

| 7 | CoF₂ | Cs₂CO₃ | AgOAc | - | 65 |

| 8 | CoF₂ | Cs₂CO₃ | Ag₂CO₃ | DCE | 84 |

Data sourced from Han, J.-N. et al. (2018). d-nb.infonih.gov

Substrate Scope and Mechanistic Insights

The optimized protocol demonstrated a broad substrate scope. Various substituents on the naphthalene ring of the 1-naphthylamine derivative, including halogens, nitro, and benzenesulfonyl groups, were well-tolerated, affording the desired C8-alkoxylated products in good to excellent yields. d-nb.info Furthermore, the reaction proved compatible with a wide range of alcohols. Noteworthy is the successful use of secondary alcohols like isopropanol, isobutanol, and isopentanol, which had not been previously reported for cobalt-catalyzed directed coupling of arenes. beilstein-journals.orgd-nb.info However, tertiary alcohols such as tert-butanol (B103910) failed to yield the desired product. d-nb.info

Table 2: Scope of Alcohols in the Cobalt-Catalyzed Peri-Alkoxylation Reaction of N-(naphthalen-1-yl)picolinamide with various alcohols.

| Entry | Alcohol | Product | Yield (%) |

| 1 | Hexafluoroisopropanol (HFIP) | 3aa | 84 |

| 2 | Trifluoroethanol | 3ab | 71 |

| 3 | 3-Fluoropropanol | 3ad | 66 |

| 4 | Propanol | 3ag | 84 |

| 5 | Butanol | 3ah | 75 |

| 6 | Isopropanol | 3at | 89 |

| 7 | Isobutanol | 3au | 58 |

| 8 | Isopentanol | 3av | 63 |

Data sourced from Han, J.-N. et al. (2018). beilstein-journals.orgd-nb.info

Mechanistic experiments, including the use of radical scavengers and the determination of a kinetic isotope effect (KIE) value of 1.1, suggest that the reaction proceeds through a radical pathway. d-nb.info The C–H bond cleavage is not the rate-determining step. d-nb.info A plausible mechanism involves the initial oxidation of Co(II) to a Co(III) species, which then engages in a single-electron transfer (SET) process with the naphthylamine substrate to generate a cation-radical intermediate. d-nb.info Subsequent steps involve the coordination of the Co(III) species, transfer of the alkoxide ligand to the naphthalene ring, and final deprotonation to release the alkoxylated product and regenerate the catalyst. d-nb.info This body of work on 1-naphthylamine analogs provides a valuable framework for predicting and developing future catalytic transformations involving 1-Aminonaphthalene-8-methanol.

Advanced Spectroscopic and Characterization Studies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of 1-Aminonaphthalene-8-methanol. A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the molecular connectivity, and investigation of its dynamic conformational processes.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural characterization of 1-Aminonaphthalene-8-methanol.

In the ¹H NMR spectrum , the aromatic protons on the naphthalene (B1677914) ring are expected to appear in the region of approximately 7.0-8.0 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino and methanol (B129727) substituents. The methylene (B1212753) protons (-CH₂OH) would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) further upfield, while the amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would complement this data, showing distinct signals for each carbon atom in the molecule. The two carbons bearing the substituents (C1 and C8) would be significantly influenced by these groups. The other aromatic carbons would appear in the typical range for naphthalene systems (approx. 110-140 ppm), with the methylene carbon (-CH₂OH) resonating at a much higher field.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1-Aminonaphthalene-8-methanol Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene H | 7.0 - 8.0 | Multiplet |

| -CH ₂OH | ~4.5 - 5.0 | Singlet / Doublet |

| -NH ₂ | Broad, variable | Singlet (broad) |

| -OH | Broad, variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 1-Aminonaphthalene-8-methanol Note: These are estimated values. Actual experimental values may vary.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Naphthalene C -NH₂ (C1) | ~140 - 150 |

| Naphthalene C -CH₂OH (C8) | ~130 - 140 |

| Other Naphthalene C | ~110 - 135 |

| -C H₂OH | ~60 - 70 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformation

To definitively establish the molecular structure and overcome ambiguities from overlapping signals in 1D spectra, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity of the protons on each aromatic ring of the naphthalene system and to confirm the coupling between the methylene (-CH₂) and hydroxyl (-OH) protons, if observable.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be essential for assigning each carbon signal in the ¹³C spectrum to its attached proton(s) from the ¹H spectrum, for instance, linking the methylene proton signal to the methylene carbon signal.

Dynamic NMR Studies for Rotational Barriers and Conformation

The peri-substitution on the naphthalene backbone forces the amino and methanol groups into close proximity, resulting in significant steric hindrance. st-andrews.ac.uk This hindrance restricts the free rotation of the substituents around their bonds to the naphthalene ring. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are used to quantify the energy barriers associated with these rotational processes. acs.orgrsc.org

As the temperature is lowered, the rotation of the -CH₂OH and -NH₂ groups may slow down sufficiently on the NMR timescale to cause broadening and eventual splitting of the signals for the protons and carbons near the sites of restricted rotation. By analyzing the changes in the line shape of these signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability and dynamics of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 1-Aminonaphthalene-8-methanol and the nature of the bonding within the molecule.

Characterization of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of 1-Aminonaphthalene-8-methanol are expected to display characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups.

O-H and N-H Stretching: The O-H stretch from the methanol group and the symmetric and asymmetric N-H stretches from the amino group are expected in the 3200-3500 cm⁻¹ region. The exact position and shape of these bands are highly sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are expected just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is anticipated in the 1580-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching vibration of the primary alcohol and the C-N stretching of the aromatic amine are expected in the 1000-1350 cm⁻¹ region.

The combination of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), provides a unique spectral signature for the molecule.

Table 3: Predicted Characteristic IR/Raman Bands for 1-Aminonaphthalene-8-methanol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3300 - 3500 |

| O-H Stretch | -OH | 3200 - 3400 (Broad) |

| Aromatic C-H Stretch | Naphthalene C-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| N-H Bend | -NH₂ | 1580 - 1650 |

| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 |

| C-O Stretch | C-OH | 1000 - 1260 |

| C-N Stretch | Ar-NH₂ | 1250 - 1340 |

Studies on Inter- and Intramolecular Hydrogen Bonding

Due to the close proximity of the electron-donating amino group and the proton-donating hydroxyl group, there is a high potential for a strong intramolecular hydrogen bond in 1-Aminonaphthalene-8-methanol, forming a stable six-membered ring structure (N-H···O or O-H···N).

Vibrational spectroscopy is particularly sensitive to such interactions. rsc.org The formation of an intramolecular hydrogen bond would be evidenced in the IR spectrum by a significant broadening and red-shift (shift to lower frequency) of the O-H or N-H stretching band compared to a similar molecule where this interaction is absent. This occurs because the hydrogen bond weakens the O-H or N-H bond, lowering the energy required to excite its stretching vibration. Studies on related N-hydroxyalkyl-1,8-naphthalimides have demonstrated how IR spectroscopy can confirm the presence of similar intramolecular hydrogen bonds. aminer.org

By comparing spectra recorded in dilute, non-polar solvents (which favor intramolecular bonding) with those in polar, hydrogen-bond-accepting solvents (which can disrupt it), the strength and nature of this internal hydrogen bonding can be thoroughly investigated.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy are pivotal in elucidating the photophysical properties of aromatic compounds like 1-Aminonaphthalene-8-methanol. These techniques provide insights into the electronic structure and the effects of substituents on the naphthalene core.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of a 1,8-disubstituted naphthalene, such as 1-Aminonaphthalene-8-methanol, is expected to be dominated by π-π* transitions within the aromatic system. The amino (-NH₂) and hydroxymethyl (-CH₂OH) groups at the C1 and C8 positions, respectively, influence these transitions. The amino group, being an electron-donating group, engages in conjugation with the naphthalene π-system, which typically results in a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

The peri-positioning of the amino and methanol groups can lead to steric interactions that may force one or both substituents out of the plane of the naphthalene ring. This distortion could disrupt optimal conjugation, potentially leading to a blue-shift (hypsochromic shift) compared to a planar analogue. The resulting spectrum is a balance of these electronic and steric effects.

pH-Dependent Spectroscopic Measurements and Protonation Equilibria

The spectroscopic properties of 1-Aminonaphthalene-8-methanol are expected to be highly dependent on pH due to the presence of the basic amino group.

In acidic media: The amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This conversion significantly alters the electronic properties of the substituent. The -NH₃⁺ group is electron-withdrawing and cannot participate in conjugation with the naphthalene ring. This change would likely lead to a significant blue-shift in the absorption spectrum, making it resemble that of naphthalene itself rather than 1-aminonaphthalene.

In neutral to basic media: The amino group remains in its neutral -NH₂ form, preserving the electron-donating and conjugative effects described previously.

By monitoring the changes in the absorption or fluorescence spectra as a function of pH, the ground state and excited state pKa values can be determined. This provides quantitative information about the acidity of the protonated amine in both its stable and electronically excited forms. Such studies are crucial for understanding the behavior of the molecule in different chemical environments.

Fluorescence Quantum Yield and Lifetime Determinations

Many aminonaphthalene derivatives are known to be fluorescent. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are key parameters characterizing the emission process.

For 1-Aminonaphthalene-8-methanol, these properties would be influenced by:

Solvent Polarity: The potential for intramolecular charge transfer (ICT) in the excited state could make the emission highly sensitive to the polarity of the solvent.